4-O-alpha-D-Glucopyranosyl-D-fructofuranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-O-alpha-D-Glucopyranosyl-D-fructofuranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. The enzyme isomaltulose synthase converts the α-1,2 glycosidic linkage between glucose and fructose in sucrose into the α-1,6 glycosidic linkage in isomaltulose .
Industrial Production Methods
Industrial production of this compound involves the use of sucrose isomerase enzymes derived from microorganisms such as Erwinia rhapontici. The process typically includes fermentation, enzyme immobilization, and purification steps to obtain high-purity isomaltulose .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Glucopyranosyl-D-fructofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions include acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-O-alpha-D-Glucopyranosyl-D-fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies and as a model compound in carbohydrate chemistry.
Mechanism of Action
4-O-alpha-D-Glucopyranosyl-D-fructofuranose exerts its effects primarily through its slow digestion and absorption in the small intestine. This leads to a gradual release of glucose into the bloodstream, avoiding high peaks and sudden drops in blood glucose levels . It also acts as a selective bacterial growth modulator in the colon, promoting the growth of beneficial bacteria .
Comparison with Similar Compounds
Similar Compounds
Sucrose (2-O-alpha-D-glucopyranosyl-D-fructose): Common table sugar with a rapid digestion rate.
Trehalulose (1-O-alpha-D-glucopyranosyl-D-fructose): An isomer with similar properties but different glycosidic linkage.
Turanose (3-O-alpha-D-glucopyranosyl-D-fructose): Another isomer with a different glycosidic linkage.
Leucrose (5-O-alpha-D-glucopyranosyl-D-fructose): An isomer with a unique glycosidic linkage.
Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): The compound .
Uniqueness
4-O-alpha-D-Glucopyranosyl-D-fructofuranose is unique due to its α-1,6 glycosidic linkage, which results in slower digestion and absorption, making it a suitable sugar alternative for individuals with metabolic disorders .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1 |
InChI Key |
JCQLYHFGKNRPGE-VXWJIGGKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]2O)(CO)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
Origin of Product |
United States |
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